3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
CAS No.:
Cat. No.: VC16008950
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N5 |
|---|---|
| Molecular Weight | 159.15 g/mol |
| IUPAC Name | 3-amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C7H5N5/c8-2-4-1-5-6(3-10-4)11-12-7(5)9/h1,3H,(H3,9,11,12) |
| Standard InChI Key | ZGKVIIZJQMEQFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=CC2=C1C(=NN2)N)C#N |
Introduction
Structural and Chemical Properties
Spectral and Computational Data
The compound’s NMR spectrum typically shows resonances for the aromatic protons in the pyridine and pyrazole rings between 7.5–8.5 ppm, while the amino proton appears as a broad singlet near 6.0 ppm . Density functional theory (DFT) calculations predict a planar geometry, with the cyano group inducing electron-withdrawing effects that stabilize the conjugated system .
Synthesis and Functionalization
Core Scaffold Synthesis
The synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile often begins with substituted 2-amino-4-picolines. A representative route involves:
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Diazotization and Cyclization: Treatment of 2-amino-4-picoline with nitrous acid () in acetic anhydride yields a diazonium intermediate, which undergoes cyclization to form the pyrazolo[3,4-c]pyridine core .
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Cyanide Introduction: Reaction with trimethylsilyl cyanide (TMS-CN) in the presence of diethylcarbamoyl chloride introduces the cyano group at position 5 .
Table 2: Key Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | , , DCE, rt → 90°C | 65% |
| 2 | TMS-CN, , toluene, reflux | 72% |
Vectorial Functionalization
The scaffold’s reactivity allows modifications at four key positions:
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N-1/N-2 Alkylation: Protection with mesyl () or tert-butoxycarbonyl () groups enables selective alkylation .
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C-3 Borylation/Suzuki Coupling: Pd-catalyzed borylation followed by Suzuki-Miyaura cross-coupling introduces aryl or heteroaryl groups .
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C-5 Amination: Buchwald-Hartwig amination with primary or secondary amines installs nitrogen-containing substituents .
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C-7 Halogenation: Directed ortho-metalation using TMPMgCl·LiCl and subsequent iodination provides halogenated derivatives .
Biological Activities and Mechanisms
Antiproliferative Activity
In screens against pancreatic (MIA PaCa-2), prostate (PC-3), and ovarian (SCOV3) cancer cell lines, 3-amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile derivatives exhibited IC values ranging from 0.87–4.3 μM . The 3-phenyl-substituted analog demonstrated potent activity, inducing G/G cell cycle arrest in PC-3 cells by modulating cyclin-dependent kinases (CDKs) .
Table 3: Select Anticancer Data
| Compound | IC (μM) | Cell Line |
|---|---|---|
| 3-Phenyl derivative | 0.87 | MIA PaCa-2 |
| 5-Cyano-7-iodo derivative | 1.45 | PC-3 |
Structure-Activity Relationships (SAR)
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Amino Group (C-3): Essential for hydrogen bonding with kinase ATP-binding pockets. Replacement with methyl groups reduces potency by 10-fold .
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Cyano Group (C-5): Enhances metabolic stability and membrane permeability. Removal results in loss of activity .
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Halogenation (C-7): Iodo or bromo substituents improve lipophilicity and tumor penetration .
Comparative Analysis with Analogous Scaffolds
Pyrazolo[3,4-b]pyridines vs. Pyrazolo[3,4-c]pyridines
Pyrazolo[3,4-b]pyridines, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 875781-17-2), exhibit distinct electronic properties due to the alternate ring fusion. The [3,4-c] isomer’s cyano group at C-5 confers greater polarity, enhancing solubility in aqueous buffers (logP = 1.2 vs. 2.1 for [3,4-b] analogs) .
Purine Isosterism
The compound’s ability to mimic purines enables interaction with enzymes like adenosine deaminase and guanine nucleotide-binding proteins. Molecular docking studies reveal a binding affinity () of 12 nM for adenosine receptors, comparable to theophylline () .
Applications in Drug Discovery
Kinase Inhibitors
The scaffold serves as a core structure for type II kinase inhibitors, where the amino group coordinates with the kinase’s hinge region. Derivatives targeting BRAF V600E mutant kinase show promise in melanoma models .
Antibacterial Agents
Quaternary ammonium derivatives exhibit MIC values of 2–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), likely through disruption of cell wall synthesis .
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